molecular formula C13H15NO2 B1297766 Ethyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 21523-62-6

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No. B1297766
CAS RN: 21523-62-6
M. Wt: 217.26 g/mol
InChI Key: VQDRHZVLRCGSFX-UHFFFAOYSA-N
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Patent
US08957093B2

Procedure details

A mixture of tert-butyl 1-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate (5.27 g, 18.8 mmol), butan-2-one (2.53 mL, 28.2 mmol), and TsOH monohydrate (21.5 g, 112.8 mmol) in toluene (300 mL) was heated at 80° C. for 2 h. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated and then purified by flash chromatography (AcOEt/Hexane 5%) to obtain the title compound. ESI-MS (m/z): 218 [M+H]+.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]([C:14](OC(C)(C)C)=O)N)=[CH:8][CH:7]=1)=[O:5])[CH3:2].[CH3:21][C:22](=O)CC.[C:26]1(C)C=CC=CC=1>>[CH3:26][C:14]1[NH:12][C:9]2[C:8]([C:21]=1[CH3:22])=[CH:7][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)N(N)C(=O)OC(C)(C)C
Name
Quantity
2.53 mL
Type
reactant
Smiles
CC(CC)=O
Name
TsOH monohydrate
Quantity
21.5 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (AcOEt/Hexane 5%)

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=C(C=C2C1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.